

# TRV045's Role in Modulating Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TRV045** is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of central nervous system (CNS) disorders, primarily diabetic neuropathic pain and epilepsy.[1][2][3][4][5] As a highly selective S1P1 agonist, **TRV045** presents a differentiated mechanism of action compared to less selective S1P receptor modulators. This technical guide provides an in-depth overview of the core pharmacology of **TRV045**, focusing on its role in modulating neurotransmission. It includes a summary of key quantitative data, detailed experimental protocols for preclinical and clinical models, and visualizations of its signaling pathways and experimental workflows.

# Introduction: The Sphingosine-1-Phosphate (S1P) System and TRV045

The sphingosine-1-phosphate (S1P) signaling system is a critical regulator of numerous physiological processes, including immune cell trafficking, vascular function, and neuronal signaling. S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. In the CNS, S1P receptors are believed to play a role in modulating neurotransmission and membrane excitability.[1][3][4][5]



**TRV045** is a potent and selective agonist of the S1P1 receptor.[1][2][3][4][5] Its selectivity for the S1P1 subtype is a key feature, potentially offering a more targeted therapeutic approach with an improved safety profile compared to non-selective S1P modulators. A significant differentiator of **TRV045** is its ability to induce sustained S1P1R agonism without causing receptor desensitization or downregulation, a phenomenon observed with other S1P modulators like fingolimod.[3][6] This sustained activity is thought to be central to its therapeutic effects.

# **Mechanism of Action: S1P1 Receptor Modulation**

**TRV045**'s primary mechanism of action is the selective activation of the S1P1 receptor. The binding of **TRV045** to the S1P1 receptor is believed to initiate a signaling cascade that modulates neuronal function and inflammation within the CNS.

## **Signaling Pathways**

Upon activation by **TRV045**, the S1P1 receptor couples primarily to the Gi/o family of G proteins. This initiates a downstream signaling cascade that can influence neurotransmission through various mechanisms. A key differentiator of **TRV045** from the non-selective S1P modulator fingolimod is its lack of receptor desensitization and downregulation with repeated administration. Fingolimod acts as a functional antagonist, leading to the internalization and degradation of the S1P1 receptor. In contrast, **TRV045** appears to be a pure agonist, allowing for sustained signaling.



Click to download full resolution via product page



Caption: TRV045 signaling through the S1P1 receptor.

## **Modulation of Astrocyte Activity**

Preclinical studies have shown that **TRV045** has a potential anti-inflammatory effect on astrocytes, which are key mediators of inflammation in the CNS.[1][2] In cell culture studies, **TRV045** was shown to modulate the production of various cytokines and chemokines by astrocytes, resulting in a dampening of the inflammatory response.[1][2] This anti-inflammatory action may contribute to its potential therapeutic effects in conditions like epilepsy, where neuroinflammation is implicated in seizure development.[1][2]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **TRV045**.

Table 1: Preclinical Efficacy in Neuropathic Pain Models

| Model                                                          | Species | Dosing                   | Key Findings                                                                                                            | Reference    |
|----------------------------------------------------------------|---------|--------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemotherapy-<br>Induced<br>Peripheral<br>Neuropathy<br>(CIPN) | Mouse   | 1, 3, 10 mg/kg<br>(oral) | Statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception at 3 and 10 mg/kg. | [3][7]       |
| Diabetic Peripheral Neuropathy (DPN)                           | Rat     | Not specified            | Reversed<br>thermal<br>hyperalgesia.                                                                                    | [1][2][3][8] |
| Capsaicin-<br>Induced<br>Neuropathic Pain                      | Human   | 150mg and<br>300mg       | Statistically significant, dose- dependent reduction in mechanical allodynia.                                           | [8][9]       |



Table 2: Preclinical Efficacy in Epilepsy Models

| Model                                                                 | Species | Dosing        | Key Findings                                                                                                                                                                                   | Reference |
|-----------------------------------------------------------------------|---------|---------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Intravenous<br>Pentylenetetrazol<br>(ivPTZ) Seizure<br>Threshold Test | Mouse   | 30 mg/kg      | Statistically significant increase in time to first myoclonic twitch (31.6s vs 26.0s for vehicle, p=0.02) and an increase in time to generalized clonus (33.9s vs 28.7s for vehicle, p=0.056). | [3][6][7] |
| Maximal<br>Electroshock<br>(MES) Model                                | Rat     | Not specified | Dose-dependent seizure protection.                                                                                                                                                             | [6][10]   |

# Table 3: Phase 1 Clinical Trial Data (Safety and Tolerability)



| Study Phase                                            | Population               | Dosing                            | Key Findings                                                                                                                                                        | Reference |
|--------------------------------------------------------|--------------------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1 (Single<br>Ascending Dose)                     | 53 Healthy<br>Volunteers | 5, 15, 30, 90,<br>200 mg          | Favorable tolerability profile, no serious adverse events (SAEs), no lymphopenia. The only probably or definitely related adverse event was headache in 4 subjects. | [1][2][4] |
| Phase 1 (Multiple Dosing)                              | 9 Healthy<br>Volunteers  | 250 mg daily for<br>7 days        | Well tolerated,<br>no SAEs.                                                                                                                                         | [2][4]    |
| Phase 1 Proof-<br>of-Concept<br>(Target<br>Engagement) | 25 Healthy<br>Volunteers | 50, 150, 300 mg<br>(single doses) | No drug-related adverse events, no SAEs. 98% of adverse events were mild. Most common were headache, somnolence, dizziness, and fatigue.                            | [11]      |
| Phase 1 Proof-<br>of-Concept<br>(TMS)                  | 25 Healthy<br>Volunteers | 250 mg (multiple<br>doses)        | No drug-related adverse events, no SAEs. 99% of adverse events were mild. Most common were headache, somnolence, dizziness, and fatigue.                            | [11]      |



**Table 4: Astrocyte Modulation (In Vitro)** 

| Cell Type                         | Stimulation   | TRV045<br>Treatment | Key Findings                                                                                                                     | Reference |
|-----------------------------------|---------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Primary mouse<br>brain astrocytes | Not specified | Not specified       | Modulated seventeen different cytokines and chemokines, with a statistically significant dampening of the inflammatory response. | [1][2][4] |

# **Detailed Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the evaluation of **TRV045**.

# **Capsaicin-Induced Neuropathic Pain Model**

This model is used to assess analgesic efficacy in a state of heightened pain sensitivity.





Click to download full resolution via product page

**Caption:** Workflow for the capsaicin-induced pain model.

#### Methodology:

 Animal Acclimation: Rodents are acclimated to the testing environment and handling procedures to minimize stress-induced variability.



- Baseline Measurement: A baseline mechanical withdrawal threshold is determined using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
- Capsaicin Injection: A solution of capsaicin is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.
- Drug Administration: TRV045 or a vehicle control is administered orally or via another relevant route at specified doses.
- Post-Treatment Assessment: Mechanical withdrawal thresholds are reassessed at various time points after drug administration to determine the analgesic effect of the compound.

## Transcranial Magnetic Stimulation (TMS) with EEG/EMG

This technique is used to assess the effects of **TRV045** on cortical excitability and neurotransmission in healthy volunteers.





Click to download full resolution via product page

**Caption:** Workflow for TMS with EEG/EMG recording.

#### Methodology:

• Subject Preparation: EEG and EMG electrodes are placed on the scalp and a target muscle (e.g., first dorsal interosseous), respectively.



- Motor Threshold Determination: The resting motor threshold (RMT) is determined, which is
  the minimum TMS intensity required to elicit a motor evoked potential (MEP) of a certain
  amplitude in the target muscle in a certain percentage of trials.
- Drug Administration: Subjects receive a single or multiple doses of TRV045 or placebo in a double-blind, crossover design.
- TMS and Recording: Single-pulse TMS is delivered to the motor cortex at an intensity relative to the RMT. The resulting MEPs and EEG responses are recorded.
- Data Analysis: MEP amplitude and latency, as well as changes in EEG power spectral
  density, are analyzed to assess the effects of TRV045 on cortical excitability.

# Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test

This model is used to evaluate the anticonvulsant properties of a compound by determining its effect on the seizure threshold.[1][12][13]





Click to download full resolution via product page

**Caption:** Workflow for the ivPTZ seizure threshold test.

#### Methodology:

- Animal Preparation: A catheter is surgically implanted into a tail vein of the mouse for intravenous infusion.
- Drug Administration: **TRV045** or a vehicle control is administered at various doses prior to PTZ infusion.
- PTZ Infusion: A solution of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is infused at a constant rate.



- Seizure Observation: The animal is observed for the onset of specific seizure behaviors, such as the first myoclonic twitch and generalized clonus.
- Threshold Determination: The time to the onset of each seizure behavior is recorded, and
  the threshold dose of PTZ required to induce the seizure is calculated. An increase in the
  seizure threshold indicates an anticonvulsant effect.

## **Maximal Electroshock (MES) Seizure Test**

The MES test is a model of generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.[1][8][10][14]



Click to download full resolution via product page

**Caption:** Workflow for the MES seizure test.

Methodology:



- Drug Administration: Rodents are administered TRV045 or a vehicle control at various doses.
- Electrical Stimulation: A brief, high-frequency electrical stimulus is delivered through corneal electrodes.
- Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
- Protection Assessment: The ability of the drug to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.

### Conclusion

TRV045 is a selective S1P1 receptor modulator with a unique pharmacological profile that distinguishes it from other compounds in its class. Its ability to provide sustained S1P1 agonism without causing receptor desensitization suggests a novel mechanism for modulating neurotransmission in the CNS. Preclinical and early clinical data indicate its potential as a therapeutic for neuropathic pain and epilepsy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of TRV045 and the broader field of S1P1 receptor modulation. Further studies are warranted to fully elucidate its therapeutic potential and long-term safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trevena Announces Completion of Phase 1 Study for TRV045, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]

### Foundational & Exploratory





- 3. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 4. sec.gov [sec.gov]
- 5. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 7. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 9. Trevena Announces Preliminary TRV045 Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Trevena Reports Favorable TRV045 Topline Safety and Tolerability Data from Proof-of-Concept Studies: Trevena, Inc. (TRVN) [trevena.com]
- 12. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- To cite this document: BenchChem. [TRV045's Role in Modulating Neurotransmission: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15572528#trv045-s-role-in-modulating-neurotransmission]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com